N-benzyl-2-methylpropan-1-amine hydrochloride
Description
N-Benzyl-2-methylpropan-1-amine hydrochloride is a secondary amine salt derived from the parent compound N-benzyl-2-methylpropan-1-amine (CAS 42882-36-0). The free base has a molecular formula of C₁₁H₁₇N, a molecular weight of 163.259 g/mol, and a boiling point of 226.3±9.0°C at 760 mmHg . Key properties include a density of 0.9±0.1 g/cm³, a flash point of 87.1±10.9°C, and storage requirements of 2–8°C . The compound is used in research and synthesis, as indicated by its commercial availability through suppliers like CymitQuimica .
Properties
IUPAC Name |
N-benzyl-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-10(2)8-12-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAPRFYNBAHLNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946290 | |
| Record name | N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23530-81-6 | |
| Record name | Benzenemethanamine, N-(2-methylpropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023530816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzyl-2-methylpropan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80946290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approach
The nucleophilic substitution method remains one of the most direct routes for synthesizing N-benzyl-2-methylpropan-1-amine hydrochloride. This approach leverages the reactivity of primary amines with benzyl halides under basic conditions.
Reaction Mechanism and Conditions
In this method, 2-methylpropan-1-amine acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide or chloride. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), with sodium hydride or potassium carbonate serving as the base to deprotonate the amine. A representative reaction is:
$$
\text{2-Methylpropan-1-amine} + \text{Benzyl bromide} \xrightarrow{\text{NaH, DMF}} \text{N-Benzyl-2-methylpropan-1-amine} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Key parameters influencing yield include:
- Solvent choice : DMF enhances reaction rates due to its high polarity.
- Temperature : Reactions are often conducted at 0–25°C to minimize side products.
- Stoichiometry : A 1:1 molar ratio of amine to benzyl halide is optimal.
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 78–82 |
| Base | Sodium hydride | 85 |
| Temperature (°C) | 25 | 80 |
| Reaction time (h) | 6 | 78 |
Workup and Purification
Post-reaction, the mixture is quenched with ice water, and the free amine is extracted using ethyl acetate. The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The hydrochloride salt is precipitated by treating the amine with concentrated hydrochloric acid in diethyl ether, followed by recrystallization from ethanol.
Reductive Amination Method
Reductive amination offers an alternative pathway, particularly advantageous for avoiding harsh alkylation conditions. This method involves the condensation of benzaldehyde with 2-methylpropan-1-amine, followed by reduction of the resultant imine.
Reaction Protocol
The process begins with the formation of a Schiff base between benzaldehyde and 2-methylpropan-1-amine in methanol. Sodium cyanoborohydride (NaBH$$_3$$CN) is then introduced to selectively reduce the imine bond:
$$
\text{Benzaldehyde} + \text{2-Methylpropan-1-amine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-Benzyl-2-methylpropan-1-amine}
$$
Table 2: Reductive Amination Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reducing agent | NaBH$$_3$$CN | 72 |
| Solvent | Methanol | 70 |
| pH | 6–7 (acetic acid) | 75 |
| Reaction time (h) | 12 | 70 |
Alternative Synthetic Pathways
Grignard Reagent-Based Synthesis
Though less common, Grignard reagents can be employed to construct the amine backbone. For example, benzyl magnesium bromide reacts with 2-methylpropanenitrile, followed by hydrolysis and reduction:
$$
\text{2-Methylpropanenitrile} + \text{Benzyl MgBr} \rightarrow \text{Intermediate} \xrightarrow{\text{LiAlH}_4} \text{N-Benzyl-2-methylpropan-1-amine}
$$
This method offers high purity (>90%) but involves multiple steps and hazardous reagents.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors are increasingly adopted for nucleophilic substitution reactions, reducing reaction times by 40% and improving heat management. Key challenges include:
- Waste management : Neutralization of acidic byproducts requires robust infrastructure.
- Quality control : HPLC analysis ensures >99% purity for pharmaceutical applications.
Table 3: Industrial Process Metrics
| Metric | Value |
|---|---|
| Annual production | 10–50 metric tons |
| Cost per kg | \$120–150 |
| Purity specification | ≥99.5% |
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also bind to receptors and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- N-Benzyl-2-methylpropan-1-amine HCl features a benzyl group and a branched isobutyl chain, enhancing steric hindrance and lipophilicity compared to linear analogs like 2-phenyl-1-propanamine HCl .
- The methoxyphenyl analog (CAS 108971-53-5) introduces an electron-donating methoxy group, increasing polarity and boiling point (368.4°C ) compared to the parent compound .
- Chlorine-substituted analogs (e.g., CAS 25394-24-5) exhibit higher reactivity in nucleophilic substitutions due to the labile chlorine atom .
Physicochemical Properties :
- Boiling points correlate with molecular weight and polarity. The methoxyphenyl derivative’s high boiling point (368.4°C ) reflects stronger intermolecular forces , whereas the parent compound’s free base boils at 226.3°C .
- Hydrochloride salts generally improve water solubility, but aromatic substituents (e.g., benzyl, phenyl) reduce it compared to aliphatic amines.
Commercial and Regulatory Aspects :
Research and Industrial Implications
- Pharmaceutical Potential: The methoxyphenyl variant’s extended aromatic system may enhance binding to biological targets, warranting further pharmacological studies .
- Synthetic Utility : Chlorine-substituted analogs (CAS 25394-24-5) serve as intermediates in alkylation reactions due to their reactive Cl atom .
- Analytical Challenges : Branched structures like N-benzyl-2-methylpropan-1-amine HCl may complicate chromatographic analysis, necessitating validated methods like RP-HPLC (referenced in for similar compounds) .
Biological Activity
N-benzyl-2-methylpropan-1-amine hydrochloride, also known as BIBH, has garnered attention in pharmacological research due to its notable biological activities. This compound is primarily investigated for its interactions with various biological targets, particularly in the context of drug metabolism and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzyl group attached to a 2-methylpropan-1-amine backbone. Its chemical structure influences its reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
The biological activity of this compound can be attributed to several key mechanisms:
- Cytochrome P450 Inhibition : Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes are crucial for drug metabolism, and their inhibition can lead to significant drug-drug interactions, impacting therapeutic efficacy and safety .
- Cellular Signaling Pathways : Studies have shown that this compound may influence cellular signaling pathways, suggesting potential applications in cancer research and anti-inflammatory therapies. For instance, its interaction with inflammatory signaling pathways could provide insights into treatments for conditions like rheumatoid arthritis .
Enzyme Inhibition
The compound's role as a cytochrome P450 inhibitor has been extensively documented. The inhibition of CYP1A2 may affect the metabolism of various drugs processed by this enzyme, leading to altered therapeutic effects or increased toxicity .
Anti-inflammatory Effects
Research suggests that this compound exhibits anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition occurs through the blockade of key signaling pathways like JNK and p38 MAPK during inflammatory stimuli .
Study on Drug Interactions
A study investigating the effects of this compound on drug metabolism revealed significant interactions with substrates metabolized by CYP1A2 and CYP2D6. This finding underscores the importance of considering this compound in pharmacokinetic studies to prevent adverse drug reactions .
Anti-cancer Research
In cancer research, this compound has been shown to exhibit cytotoxic effects on various cancer cell lines. Its ability to modulate cellular pathways involved in proliferation and apoptosis presents opportunities for developing novel anti-cancer therapies .
Data Summary Table
Q & A
Q. What are the standard synthetic routes for N-benzyl-2-methylpropan-1-amine hydrochloride?
The synthesis typically involves reductive amination or alkylation of a benzylamine precursor with a substituted propanamine derivative. For example, a structurally similar compound, 2-Methyl-N-(2-methylbenzyl)-1-propanamine hydrochloride, is synthesized using a benzyl group substituted with a methyl group at the ortho position, followed by reaction with a propylamine derivative under acidic conditions to form the hydrochloride salt. Key reagents include sodium cyanoborohydride for reductive amination or alkyl halides for nucleophilic substitution. Purification is achieved via recrystallization or column chromatography .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for verifying substituent positions. For example, methyl groups on the benzyl ring and propylamine chain produce distinct chemical shifts (e.g., δ 1.2–1.4 ppm for methyl groups and δ 7.2–7.4 ppm for aromatic protons) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., [M+H]+ peaks matching calculated values within 2 ppm accuracy) .
- Reverse-Phase HPLC: Used for purity assessment, with methods optimized using C18 columns and UV detection at ~254 nm .
Q. What are its common applications in medicinal chemistry research?
This compound serves as:
- A building block for synthesizing serotonin receptor ligands, particularly 5-HT2C modulators, due to its amine and benzyl substituents .
- A precursor for functionalized amines in structure-activity relationship (SAR) studies, enabling modifications at the benzyl or propyl positions .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for scale-up?
- Reductive Amination Optimization: Use stoichiometric control of sodium cyanoborohydride and pH stabilization (pH 4–5) to minimize side reactions .
- Salt Formation: Adjust HCl concentration during salt precipitation to enhance crystalline purity.
- Process Analytics: Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and intermediates .
Q. How to resolve discrepancies in NMR data during structural analysis?
Discrepancies in aromatic proton splitting or methyl group shifts may arise from:
- Steric Effects: Ortho-substituted benzyl groups cause anisotropic shielding, altering expected δ values. Compare with analogs like N-(2-methylbenzyl)propan-2-amine hydrochloride for baseline shifts .
- Dynamic Exchange: Amine protons in DMSO-d₆ may exhibit broadening; use D₂O exchange or lower-temperature NMR to suppress exchange effects .
Q. What strategies assess interactions with serotonin receptors (e.g., 5-HT2C)?
- Radioligand Binding Assays: Use tritiated 5-HT2C ligands (e.g., [³H]-mesulergine) to measure displacement IC₅₀ values.
- Functional Selectivity Studies: Employ calcium flux assays in HEK293 cells transfected with 5-HT2C receptors to evaluate agonist/antagonist bias .
- Molecular Dynamics (MD) Simulations: Model the amine’s benzyl group docking into the receptor’s hydrophobic pocket, guided by crystallographic data from related ligands .
Data Contradiction Analysis
Q. Conflicting solubility profiles reported in different studies: How to validate?
- Source Variability: Solubility in aqueous buffers (e.g., PBS) may vary due to salt form (hydrochloride vs. freebase). Confirm salt identity via elemental analysis .
- Experimental Conditions: Temperature and pH significantly affect solubility. Replicate studies under standardized conditions (e.g., 25°C, pH 7.4) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
